molecular formula C11H7F3N2O3 B13701168 Methyl 2-Cyano-6-(2,2,2-trifluoroacetamido)benzoate

Methyl 2-Cyano-6-(2,2,2-trifluoroacetamido)benzoate

Cat. No.: B13701168
M. Wt: 272.18 g/mol
InChI Key: HIBLKDYITNKXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-Cyano-6-(2,2,2-trifluoroacetamido)benzoate is a chemical compound with the molecular formula C11H7F3N2O3 It is known for its unique structure, which includes a cyano group, a trifluoroacetamido group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Cyano-6-(2,2,2-trifluoroacetamido)benzoate typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Cyano-6-(2,2,2-trifluoroacetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Condensation Reactions: Reagents like ethyl cyanoacetate and various amines under solvent-free conditions or in the presence of catalysts.

Major Products:

Scientific Research Applications

Methyl 2-Cyano-6-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-Cyano-6-(2,2,2-trifluoroacetamido)benzoate involves its ability to participate in nucleophilic substitution and condensation reactions. The cyano group acts as an electron-withdrawing group, enhancing the reactivity of the compound in various chemical transformations. The trifluoroacetamido group provides additional stability and reactivity, making the compound suitable for the synthesis of complex molecules .

Comparison with Similar Compounds

Uniqueness: Methyl 2-Cyano-6-(2,2,2-trifluoroacetamido)benzoate is unique due to the specific positioning of the cyano and trifluoroacetamido groups, which confer distinct reactivity and stability. This makes it a valuable compound for specific synthetic applications and the development of novel materials and pharmaceuticals.

Properties

Molecular Formula

C11H7F3N2O3

Molecular Weight

272.18 g/mol

IUPAC Name

methyl 2-cyano-6-[(2,2,2-trifluoroacetyl)amino]benzoate

InChI

InChI=1S/C11H7F3N2O3/c1-19-9(17)8-6(5-15)3-2-4-7(8)16-10(18)11(12,13)14/h2-4H,1H3,(H,16,18)

InChI Key

HIBLKDYITNKXHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1NC(=O)C(F)(F)F)C#N

Origin of Product

United States

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